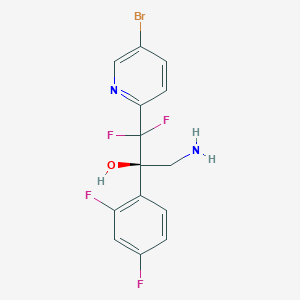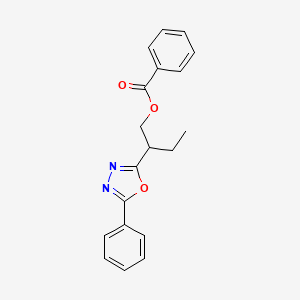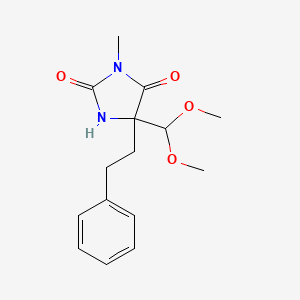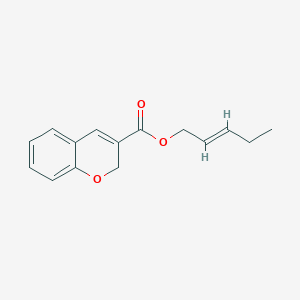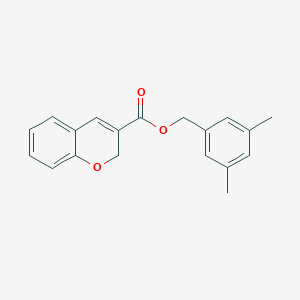
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes, which are oxygen-containing heterocycles This compound is characterized by a chromene core structure with a carboxylate group at the third position and a 3,5-dimethylbenzyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3,5-dimethylbenzyl salicylate with an appropriate aldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the chromene ring.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as Lewis acids or transition metal complexes might be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene or tetrahydrochromene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or chromene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydrochromene derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as UV absorbers or fluorescent dyes.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylbenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In medicinal applications, it might interact with enzymes or receptors involved in disease pathways, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure but differ in the substituents attached to the carboxylate group.
Benzyl chromenes: These compounds have a benzyl group attached to the chromene ring but may vary in the position and type of substituents.
Uniqueness
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate is unique due to the presence of the 3,5-dimethylbenzyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its stability, solubility, and interaction with biological targets compared to other chromene derivatives.
Eigenschaften
Molekularformel |
C19H18O3 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(3,5-dimethylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-13-7-14(2)9-15(8-13)11-22-19(20)17-10-16-5-3-4-6-18(16)21-12-17/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
QDASLMHPBRAVDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


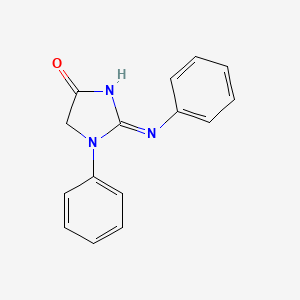
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
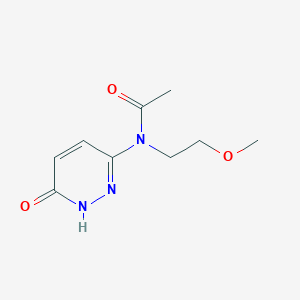
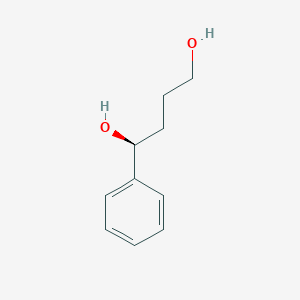
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

